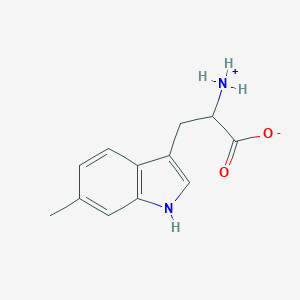

6-Methyl-DL-tryptophan

Description

Nomenclature and Chemical Classification of 6-Methyl-DL-tryptophan

A precise understanding of a compound's identity and classification is paramount in scientific discourse. This section details the various names, identifiers, and classifications of this compound.

This compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical databases. These include DL-2-Amino-3-(6-methylindolyl)propionic acid and 6-Methyltryptophan. cymitquimica.comscbt.comchemimpex.com The compound is systematically named 2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid according to IUPAC nomenclature. nih.gov For unambiguous identification, several chemical identifiers are assigned to this compound. Its CAS Number is 2280-85-5, and its PubChem Compound ID is 95319. chemimpex.comnih.gov Other identifiers include the EC Number 218-916-6 and the MDL number MFCD00022772. sigmaaldrich.comlabnovo.com

Interactive Data Table: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| CAS Number | 2280-85-5 |

| PubChem CID | 95319 |

| EC Number | 218-916-6 |

| MDL Number | MFCD00022772 |

| IUPAC Name | 2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid |

This compound is classified as a methylated amino acid derivative. chemimpex.com This classification stems from its structure, which is a modification of the essential amino acid tryptophan. Specifically, a methyl group (-CH3) is attached to the sixth carbon position of the indole (B1671886) ring of tryptophan. cymitquimica.com This methylation significantly influences the compound's biochemical behavior compared to its parent molecule, tryptophan. It is also considered a tryptophan analog. scbt.com

This compound is categorized as a non-proteinogenic amino acid. ontosight.ai This means that it is not one of the 20 standard amino acids that are encoded by the genetic code and incorporated into proteins during translation. Its primary role in research stems from its ability to act as an analog or inhibitor in various biological processes, rather than as a building block for proteins.

Classification as a Methylated Amino Acid Derivative

Historical Context of this compound Research

The scientific journey of this compound is rooted in early investigations into the fundamental mechanisms of amino acid biosynthesis and regulation.

Early research on tryptophan biosynthesis in microorganisms like Neurospora crassa provided the initial context for studying compounds like this compound. nih.gov These studies aimed to understand the feedback inhibition and repression mechanisms that control the production of tryptophan. In a 1963 study, this compound was observed to have a repressive effect on the synthesis of anthranilate, an early step in the tryptophan biosynthetic pathway, although it was less effective than L-tryptophan itself. nih.gov It was also found to inhibit the pre-formed anthranilate-synthesizing activity to a lesser extent than L-tryptophan. nih.gov Such research was crucial in elucidating how cells regulate the production of essential metabolites.

Initial investigations into the biological activities of this compound revealed its potential to interact with key enzymes and pathways. It was recognized early on as a biochemical reagent with potential applications in research. medchemexpress.com As a tryptophan analog, it was utilized in studies exploring metabolic pathways and the role of tryptophan in neurotransmitter regulation and protein synthesis. chemimpex.com The presence of both D and L enantiomers in the DL-racemic mixture suggested the possibility of different biological activities for each stereoisomer, a common theme in the study of amino acid derivatives. cymitquimica.com

Early Studies on Tryptophan Biosynthesis Regulation

Significance and Versatility in Biochemical and Pharmaceutical Research

This compound is a synthetic derivative of the essential amino acid L-tryptophan, distinguished by the addition of a methyl group at the sixth position of the indole ring. ontosight.aicymitquimica.com This structural modification significantly alters its chemical and biological properties compared to its parent compound, making it a molecule of substantial interest in biochemical and pharmaceutical research. ontosight.ai As a racemic mixture, it contains both the D- and L-enantiomers in equal proportions, which can exhibit different biological activities. ontosight.aicymitquimica.com Its versatility is demonstrated through its use as a molecular tool in a wide range of applications, including immunology, oncology, and neuroscience. ontosight.aimoleculardepot.com

The primary significance of this compound in research stems from its ability to interact with and modulate key biological pathways. It is recognized as an inhibitor of several enzymes, most notably indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. ontosight.aibmj.com This inhibitory action forms the basis for much of its investigation in cancer immunotherapy. ontosight.ai Furthermore, its structural similarity to tryptophan allows it to be explored as a modulator of serotonin (B10506) synthesis pathways and as an inhibitor of protein biosynthesis, highlighting its broad utility in neuropharmacology and metabolic studies. cymitquimica.comchemimpex.combiosynth.com The compound also serves as a valuable intermediate and building block for the synthesis of more complex pharmaceuticals and natural products. biosynth.com

Detailed Research Findings

Research into this compound has unveiled its multifaceted roles, particularly as an enzyme inhibitor and a modulator of cellular processes.

Enzyme Inhibition:

Indoleamine 2,3-dioxygenase (IDO) Inhibition: this compound is investigated as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune tolerance by catabolizing tryptophan. ontosight.aimedchemexpress.com By inhibiting IDO, the compound can potentially disrupt mechanisms that allow tumors to evade the immune system, making it a candidate for cancer immunotherapy research. ontosight.aibmj.com The immunoregulatory enzyme IDO is implicated in suppressing anti-tumor immune responses, and its inhibition is a key strategy in oncology. ontosight.aiaacrjournals.org While much of the specific research on IDO inhibition focuses on the related compound 1-methyl-tryptophan, the general principle extends to methylated tryptophan derivatives. bmj.comaacrjournals.org Studies show that the different stereoisomers (D and L) of methyl-tryptophan can have varied inhibitory effects on the IDO family of enzymes (IDO1 and IDO2). bmj.com

Tryptophan Synthase and Biosynthesis Pathway Regulation: In the fungus Neurospora crassa, this compound was found to be less effective than L-tryptophan at repressing the formation of indole-synthesizing activity. nih.gov This suggests it interacts with the tryptophan biosynthesis pathway, albeit with lower efficacy than the natural amino acid. nih.gov Other research suggests it may act as an inhibitor of tryptophan synthase, a key enzyme in this pathway. biosynth.com

Nitric Oxide Production: The compound has been shown to inhibit the production of nitric oxide by macrophage and microglia cells when stimulated by proinflammatory cytokines. biosynth.com

Applications in Pharmaceutical Research:

Oncology: The ability of this compound to inhibit IDO makes it a significant tool in cancer research. ontosight.ai Its potential to enhance anti-tumor immune responses is a primary focus. ontosight.ai Some studies have indicated that it can inhibit the growth of cancer cells in vitro, such as prostate cancer cells, with a proposed mechanism involving the inhibition of protein synthesis or frameshifting. biosynth.com

Neuroscience: As a derivative of tryptophan, a precursor to the neurotransmitter serotonin, this compound is valuable for studying serotonin pathways. cymitquimica.comchemimpex.com Its potential to modulate serotonin levels makes it a subject of research in neuropharmacology, particularly for understanding mood disorders. chemimpex.com

Synthetic Chemistry: Beyond its direct biological effects, this compound serves as a versatile building block in organic synthesis for creating natural products, pharmaceuticals, and agrochemicals. biosynth.com It is also used in analytical method development and for quality control purposes in the commercial production of Tryptophan. clearsynth.com

The table below summarizes key research findings related to the compound's applications.

| Research Area | Finding/Application | Organism/System Studied | Reference |

| Enzyme Inhibition | Inhibits Indoleamine 2,3-dioxygenase (IDO), an immunoregulatory enzyme. | General Biochemical Research | ontosight.ai |

| Less effective than L-tryptophan in repressing indole-synthesizing activity. | Neurospora crassa | nih.gov | |

| May inhibit tryptophan synthase. | General Biochemical Research | biosynth.com | |

| Inhibits nitric oxide production in response to proinflammatory cytokines. | Macrophage and Microglia Cells | biosynth.com | |

| Oncology | Potential to enhance anti-tumor immune responses through IDO inhibition. | General Cancer Research | ontosight.ai |

| Shown to inhibit prostate cancer cells in vitro. | In Vitro Cell Culture | biosynth.com | |

| Neuroscience | Used as a tool to study serotonin pathways and mood disorders. | Neuropharmacology Research | cymitquimica.comchemimpex.com |

| Chemical Synthesis | Used as a building block for pharmaceuticals and natural products. | Organic Synthesis | biosynth.com |

| Employed in analytical method development for Tryptophan production. | Industrial Chemistry | clearsynth.com |

Propriétés

IUPAC Name |

2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRVYIFGPMUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314256 | |

| Record name | 6-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-85-5 | |

| Record name | 6-Methyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-DL-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Pharmacological Mechanisms of 6 Methyl Dl Tryptophan

Modulation of Serotonin (B10506) Levels and Pathways

6-Methyl-DL-tryptophan, a derivative of the essential amino acid tryptophan, has been a subject of interest in biochemical and pharmacological research due to its potential to influence serotonin levels and pathways. chemimpex.comontosight.aicymitquimica.com As a structural analog of tryptophan, it can interact with the metabolic routes that synthesize and regulate the crucial neurotransmitter serotonin. cymitquimica.com

Precursor Role in Neurotransmitter Synthesis (Serotonin/5-HT)

Tryptophan is the essential precursor for the synthesis of serotonin (5-hydroxytryptamine, or 5-HT). wikipedia.org This conversion is a critical step in maintaining central nervous system function. This compound, as a tryptophan analog, is recognized for its potential role as a precursor in the synthesis of serotonin. chemimpex.combiosynth.com The structural similarity allows it to be processed by enzymes in the serotonin synthesis pathway. cymitquimica.combiosynth.com

The synthesis of serotonin from tryptophan involves a two-step enzymatic process. nih.gov First, tryptophan hydroxylase (TPH) converts tryptophan to 5-hydroxytryptophan (B29612). Then, aromatic amino acid decarboxylase acts on 5-hydroxytryptophan to produce serotonin. nih.gov The potential for this compound to act as a substrate in this pathway highlights its significance in neuropharmacological studies. chemimpex.com

| Compound | Role in Serotonin Synthesis |

| L-Tryptophan | Essential precursor |

| This compound | Potential precursor/modulator chemimpex.combiosynth.com |

| 5-Hydroxytryptophan | Intermediate in serotonin synthesis |

| Serotonin (5-HT) | Final neurotransmitter product |

Influence on Brain Serotonergic System Studies

The brain serotonergic system, which involves the synthesis, release, and reception of serotonin, is integral to numerous physiological and psychological processes. nih.gov this compound serves as a valuable research tool for investigating this complex system. chemimpex.com By studying the effects of this compound, researchers can gain insights into the mechanisms of serotonin pathways and their dysfunction in various neurological and psychiatric conditions. chemimpex.comnih.gov

Studies utilizing analogs like α-methyl-L-tryptophan as tracers in positron emission tomography (PET) have enabled the in vivo measurement of serotonin synthesis rates in the human brain. pnas.org These methods are crucial for understanding how factors like precursor availability influence the brain's serotonergic activity. nih.govfrontiersin.org

Implications for Mood Regulation and Neuropharmacology

The serotonergic system is a primary target for the pharmacological treatment of mood disorders such as depression and anxiety. jpn.canih.gov Given its potential to modulate serotonin levels, this compound is of interest in neuropharmacology for its possible implications in mood regulation. chemimpex.comontosight.ai The ability to influence serotonin production suggests its potential as a novel therapeutic agent. chemimpex.com

Research into tryptophan derivatives like this compound is ongoing to explore their therapeutic potential for mood disorders. ontosight.ai The understanding of how such compounds affect serotonin synthesis and function can pave the way for the development of new treatments for conditions linked to serotonergic dysregulation. chemimpex.comjpn.ca

Interaction with Tryptophan Metabolic Pathways

Beyond the serotonin pathway, tryptophan is metabolized through several other routes, with the kynurenine (B1673888) pathway being the most significant. wikipedia.orgmdpi.com this compound also interacts with these alternative metabolic pathways.

Kynurenine Pathway (KP) Interactions

The kynurenine pathway (KP) is the principal route of tryptophan degradation, accounting for over 95% of its metabolism. wikipedia.org This pathway produces a range of bioactive metabolites that are involved in inflammation, immune response, and neurotransmission. mdpi.comnih.gov

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

A key enzyme in the kynurenine pathway is indoleamine 2,3-dioxygenase (IDO), which catalyzes the initial and rate-limiting step of converting tryptophan to N-formylkynurenine. nih.gov this compound has been identified as a substrate for IDO. acs.org Some studies have explored its potential as an inhibitor of this enzyme. ontosight.ai

The inhibition of IDO is a significant area of research, particularly in immunology and oncology, as IDO activity is linked to immune suppression. ontosight.aiaacrjournals.org While some tryptophan analogs like 1-methyl-tryptophan are known competitive inhibitors of IDO, this compound has been shown to be more effective as a substrate than an inhibitor. acs.org This means it is readily metabolized by the enzyme.

| Tryptophan Analog | Interaction with IDO |

| 1-Methyl-DL-tryptophan | Competitive inhibitor acs.org |

| 5-Methyl-DL-tryptophan | Substrate (more effective than L-tryptophan) acs.org |

| This compound | Substrate acs.org |

| 5-Bromo-DL-tryptophan | Inhibitor (more active as inhibitor than substrate) acs.org |

| 6-Fluoro-DL-tryptophan | Inhibitor (more active as inhibitor than substrate) acs.org |

Effects on Kynurenine and Kynurenic Acid Production

The metabolism of tryptophan along the kynurenine pathway (KP) is a critical route, accounting for the degradation of the majority of free L-tryptophan. frontiersin.org This pathway generates several neuroactive and immunomodulatory metabolites. Early research into the metabolism of tryptophan analogs indicated that methylated forms could also enter this pathway. A study from 1928 reported the synthesis of 6-methyl-kynurenic acid, suggesting that 6-methyltryptophan can be metabolized to form kynurenine derivatives. frontiersin.org

More recent research has suggested that this compound may act as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), a key rate-limiting enzyme in the kynurenine pathway. frontiersin.org IDO is responsible for the initial conversion of tryptophan to N-formylkynurenine, the first step in the KP. By potentially inhibiting IDO, this compound could modulate the downstream production of various kynurenine metabolites, including kynurenine and kynurenic acid. However, detailed studies quantifying the precise effects of this compound on the production of kynurenine and kynurenic acid are limited.

Modulation of Immune Responses through KP

The kynurenine pathway is intricately linked to the immune system, with the enzyme IDO playing a crucial role in immune tolerance and suppression. frontiersin.org The activity of IDO can be stimulated by pro-inflammatory molecules, and its function is central to modulating immune responses. nih.gov Given that this compound is suggested to be an inhibitor of IDO, it has the potential to significantly modulate immune function. frontiersin.org

Furthermore, this compound has been shown to inhibit the production of nitric oxide by macrophages and microglia in response to pro-inflammatory cytokines. biosynth.com This indicates a direct role in modulating the inflammatory responses of key immune cells. The ability to interfere with IDO activity and reduce nitric oxide production positions this compound as a compound of interest in the study of immunological processes and diseases where the kynurenine pathway is implicated. frontiersin.orgnih.gov

Indole (B1671886) Pathway (IP) Interactions

The indole pathway represents the metabolism of tryptophan by the gut microbiota, leading to the production of various indole derivatives. frontiersin.orgnih.gov These microbial metabolites are known to have significant effects on host physiology, including immune homeostasis and gut barrier function. frontiersin.org Despite the importance of this pathway, there is a notable lack of specific research on the direct interactions of this compound with the bacterial indole pathway. It is currently unknown whether this compound can be metabolized by bacterial tryptophanase or other enzymes in the gut microbiota to form methylated indole derivatives, or if it influences the metabolism of tryptophan itself by these microorganisms.

Cross-talk with Gut Microbiota and Tryptophan Metabolism

The gut microbiota plays a pivotal role in tryptophan metabolism, influencing the availability of tryptophan and its metabolites for the host. nih.govnih.gov While there is extensive research on the general interplay between the gut microbiome and tryptophan, specific studies on the effects of this compound on the composition and metabolic activity of the gut microbiota are scarce. One study noted the presence of D,L-6-methyltryptophan in the fungus Aspergillus fumigatus, but this does not provide insight into its interactions with the complex ecosystem of the human gut microbiota. researchgate.net Therefore, the extent to which this compound influences or is metabolized by gut bacteria remains an area requiring further investigation.

Influence on Protein Synthesis and Metabolism Research

As an analog of the essential amino acid tryptophan, this compound has been utilized in research to probe the mechanisms of protein synthesis and metabolism. nih.govnih.gov Since only the L-isomer of amino acids is typically used in protein synthesis, the presence of this analog can interfere with this fundamental cellular process. nih.gov

Research has demonstrated that this compound can act as an inhibitor of protein biosynthesis. biosynth.comresearchgate.net In a study on yeast, it was found that 6-methyltryptophan reduced the rate of induced synthesis of the enzyme maltase by 27%. rsc.org Another study explicitly titled "Inhibition of hepatic protein synthesis by alpha-methyl-DL-tryptophan in vivo" further underscores the inhibitory effect of methylated tryptophan analogs on protein production in animal models. nih.gov The proposed mechanism for this inhibition may involve frameshifting during translation or direct inhibition of enzymes involved in protein synthesis. researchgate.net

Table 1: Effect of Tryptophan Analogs on Induced Maltase Synthesis in Yeast

| Compound | Concentration | % Inhibition of Enzyme Synthesis |

|---|---|---|

| 4-methyltryptophan | 0.01 M | 8% |

| 6-methyltryptophan | 0.01 M | 27% |

| 4,6-dimethyltryptophan | 0.01 M | 4% |

| Tryptazan | 0.01 M | 72% |

Data adapted from a study on the effect of tryptophan analogs on induced maltase synthesis in yeast. rsc.org

Enzymatic Interactions and Substrate Specificity Studies

Effects on Tryptophan Synthase Activity

Tryptophan synthase is a key enzyme in the biosynthesis of tryptophan, catalyzing the final step of the pathway. wikipedia.org The interaction of this compound with this enzyme has been a subject of study. It has been suggested that the inhibitory effect of this compound on protein biosynthesis may be due to its ability to inhibit tryptophan synthase. biosynth.com

In studies with Neurospora crassa, it was observed that this compound was less effective than L-tryptophan in repressing the formation of indole-synthesizing activity, which is a function of the tryptophan biosynthetic pathway. oup.com This suggests that while it can interact with the regulatory mechanisms of the pathway, it does so with less affinity or efficacy than the natural substrate. Conversely, another source states that this compound can be synthesized from L-tryptophan by tryptophan synthase, indicating it can also act as a substrate for the enzyme under certain conditions. researchgate.net Further research into the substrate specificity of various enzymes has shown that this compound is accepted by C6-prenyltransferases at higher yields compared to 5-methyl-DL-tryptophan with C5-prenyltransferases.

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| L-tryptophan | |

| Kynurenine | |

| Kynurenic acid | |

| 6-methyl-kynurenic acid | |

| N-formylkynurenine | |

| Nitric oxide | |

| Indole | |

| Maltase | |

| 4-methyltryptophan | |

| 4,6-dimethyltryptophan | |

| Tryptazan |

Repression and Feedback-Inhibition Mechanisms in Biosynthetic Pathways

This compound has been utilized in studies to understand the regulatory mechanisms of the tryptophan biosynthetic pathway, specifically repression and feedback inhibition. In the fungus Neurospora crassa, the synthesis of enzymes in the tryptophan pathway is repressed by the end-product, L-tryptophan. nih.gov Research on a double mutant strain of N. crassa showed that while L-tryptophan markedly repressed the formation of indole-synthesizing activity, this compound was less effective in this role. nih.gov This suggests a structural specificity for the effector molecule in the repression mechanism. nih.gov

In plants, toxic tryptophan analogs such as 6-methyltryptophan have been instrumental in isolating mutants with deregulated amino acid metabolism. bioone.orgnih.gov The first enzyme specific to tryptophan biosynthesis, anthranilate synthase (AS), is typically subject to feedback inhibition by tryptophan. bioone.orgnumberanalytics.com When plants are exposed to toxic analogs like 6-methyltryptophan, it allows for the selection of mutants that are resistant to these effects. bioone.orgnih.gov These resistant mutants often possess a feedback-insensitive form of anthranilate synthase, demonstrating the role of 6-methyltryptophan as a tool to probe and identify key components of the feedback inhibition loop. bioone.org For example, Arabidopsis mutants with an ASα1 subunit insensitive to tryptophan feedback inhibition were isolated based on their resistance to toxic tryptophan analogs. bioone.org

Interactions with Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin, converting L-tryptophan to 5-hydroxytryptophan (5-HTP). mdpi.commedchemexpress.com The enzyme requires a pterin (B48896) cofactor for its activity. medchemexpress.com One such synthetic cofactor used in experimental settings is 6-methyl-5,6,7,8-tetrahydropterin (6MPH4), which is structurally distinct from this compound. pnas.org Studies on human TPH have determined the enzyme's kinetic properties using cofactors like 6MPH4. pnas.org

Research has investigated the inhibition of TPH by various compounds. For instance, the inhibition of TPH by Trp-P-2 was found to be non-competitive with the cofactor DL-6-methyl-5,6,7,8-tetrahydropteridin. mdpi.com However, direct studies detailing the interaction of this compound as a substrate or direct inhibitor for either of the two major TPH isoforms, TPH1 and TPH2, are not extensively detailed in the provided research. nih.govbocsci.com

Substrate for Methylation by Specific Enzymes (e.g., TsrM)

This compound has been investigated as a potential substrate for the cobalamin-dependent radical S-adenosylmethionine (SAM) methylase, TsrM. nih.govnih.gov This enzyme is responsible for the first step in the biosynthesis of the quinaldic acid portion of the thiopeptide antibiotic thiostrepton, which involves the methylation of L-tryptophan at the C2 position of the indole ring. nih.govnih.gov

In a study assessing the substrate flexibility of TsrM, a variety of indole-modified tryptophan analogs, including this compound, were tested. nih.gov The results indicated that TsrM can methylate various indole-substituted analogs of tryptophan at measurable, albeit different, rates. nih.gov This demonstrates a degree of promiscuity for the enzyme, although modifications at the N1 position of the indole ring were found to be critical for efficient turnover. nih.gov The ability of TsrM to process analogs like this compound provides insight into the enzyme's active site and its catalytic mechanism, which is believed to involve two polar nucleophilic displacements. nih.govacs.org

| Enzyme | Substrate Analog | Observed Activity | Reference |

|---|---|---|---|

| TsrM | This compound | Undergoes methylation at a measurable rate. | nih.govnih.gov |

| TsrM | 5-Fluoro-L-tryptophan | Undergoes methylation at a measurable rate. | nih.gov |

| TsrM | 5-Methyl-DL-tryptophan | Undergoes methylation at a measurable rate. | nih.gov |

| TsrM | 7-Aza-DL-tryptophan | Serves as a very poor substrate. | nih.gov |

| TsrM | 1-Methyl-L-tryptophan | Results in extremely poor turnover. | nih.govnih.gov |

Substrate for Enzymes in Natural Product Biosynthesis (e.g., Violacein (B1683560) pathway)

The violacein biosynthetic pathway, which produces the violet bisindole pigment, utilizes L-tryptophan as its starting substrate. nih.govacs.org The first enzyme in this pathway, VioA, is an L-tryptophan oxidase that converts tryptophan into 2-imino-3-(indol-3-yl)propanoate. nih.govresearchgate.net The substrate promiscuity of VioA has been explored using various tryptophan analogs, including this compound. nih.gov

Kinetic analyses have shown that VioA not only accepts this compound as a substrate but processes it with an enzyme efficiency (kcat/KM) greater than that for its natural substrate, L-tryptophan. nih.gov Specifically, the kcat/KM for this compound was 6.8 × 10–3 µM–1s–1, compared to 6.0 × 10–3 µM–1s–1 for L-tryptophan. nih.gov This indicates that substitutions at the 6-position of the indole ring with small functional groups like a methyl group are well-tolerated and can even be favored by the enzyme. nih.gov While VioA exhibits this substrate promiscuity, the subsequent enzymes in the five-enzyme cascade are more selective, and successful conversion to the final violacein derivative is not guaranteed for all analogs processed by VioA. researchgate.net This work highlights the potential for using analogs like this compound in synthetic biology to generate novel derivatives of natural products. acs.orgbiorxiv.org

| Substrate | kcat (s-1) | KM (µM) | kcat/KM (µM-1s-1) | Reference |

|---|---|---|---|---|

| L-Tryptophan | 0.72 | 120 | 6.0 x 10-3 | nih.gov |

| This compound | 0.75 | 110 | 6.8 x 10-3 | nih.gov |

| 6-Bromo-DL-tryptophan | 0.62 | 80 | 7.8 x 10-3 | nih.gov |

| 6-Chloro-L-tryptophan | 1.2 | 100 | 1.2 x 10-2 | nih.gov |

| 6-Fluoro-L-tryptophan | 0.94 | 290 | 3.2 x 10-3 | nih.gov |

Research Applications and Methodologies

Neuroscience Research Applications

6-Methyl-DL-tryptophan, as a derivative of the essential amino acid L-tryptophan, serves as a valuable molecular tool in neuroscience. moleculardepot.comchemimpex.com Its structural similarity to tryptophan allows it to be used in studies exploring the intricate metabolic pathways that influence brain function and are implicated in various neurological and psychiatric conditions. chemimpex.comnih.gov

The metabolism of tryptophan is critical for several physiological processes, including neuronal function. mdpi.com Tryptophan is the exclusive precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), a key molecule in mood regulation. nih.govwikipedia.org The synthesis of serotonin from tryptophan occurs via the serotonin pathway, and imbalances in this pathway have been linked to the etiology of mood disorders such as major depressive disorder. mdpi.comfrontiersin.orgresearchgate.net Because of its role as a serotonin precursor, tryptophan administration has been studied for its potential to improve symptoms of depression. wikipedia.org

This compound is utilized in biochemical and neuroscience research to probe these serotonin pathways. chemimpex.com As a tryptophan analog, it aids researchers in understanding the mechanisms of serotonin modulation, which is crucial for investigating mood disorders and developing potential therapeutic agents. chemimpex.comchemimpex.com Studies using tryptophan derivatives help to elucidate the impact of serotonin on mood and behavior, reinforcing the link between the serotonin system and conditions like depression and anxiety. chemimpex.comwikipedia.org The "kynurenine shunt," where tryptophan metabolism is diverted away from serotonin production toward the kynurenine (B1673888) pathway, is considered an important factor in the pathophysiology of depression, often triggered by inflammatory responses or stress. researchgate.netaginganddisease.org

The significance of tryptophan metabolism extends beyond mood disorders to a wide spectrum of neurological and psychiatric conditions. nih.gov Functional imbalances in the synthesis of tryptophan metabolites are associated with pathophysiological mechanisms underlying disorders such as schizophrenia, bipolar disorder, Alzheimer's disease, and Parkinson's disease. nih.govmdpi.comaginganddisease.org Tryptophan metabolism follows two primary routes: the serotonin pathway, producing serotonin and melatonin, and the kynurenine pathway, which accounts for over 95% of tryptophan degradation and produces several neuroactive metabolites. mdpi.comwikipedia.org

Researchers use tryptophan derivatives like 4-methyl-DL-tryptophan and this compound to investigate these complex neurological pathways. chemimpex.com The metabolites of the kynurenine pathway can be either neuroprotective (e.g., kynurenic acid) or neurotoxic (e.g., quinolinic acid), and their balance is critical for neuronal health. nih.govmdpi.com An imbalance is implicated in neurodegenerative diseases. aginganddisease.orgmdpi.com By studying how these analogs interact with metabolic enzymes and receptors, scientists gain insights into the molecular basis of various central nervous system diseases. nih.govaginganddisease.org

Positron Emission Tomography (PET) is a powerful neuroimaging technique used to study the brain's serotonergic system in vivo. nih.govdoi.org This is achieved using radiolabeled tracers that are analogs of tryptophan. mdpi.com One of the most extensively studied tracers is α-methyl-L-tryptophan (α-MTrp). nih.govnih.gov When labeled with a positron-emitting isotope like carbon-11 (B1219553) (as in [¹¹C]AMT), it allows for the quantitative measurement of serotonin synthesis rates in the brain. doi.orgnih.gov

The principle of the α-MTrp method is that the tracer is transported into the brain and metabolized by the same enzymes that synthesize serotonin: tryptophan hydroxylase and aromatic amino acid decarboxylase. nih.gov This process yields α-methyl-serotonin (α-M5-HT), which, unlike serotonin, is not a substrate for the degrading enzyme monoamine oxidase (MAO). nih.gov Consequently, the radiolabeled α-M5-HT is trapped in serotonergic neurons, and its accumulation, measured by PET, is proportional to the rate of serotonin synthesis. nih.govresearchgate.net This technique has been instrumental in studying alterations in the serotonergic system in healthy individuals and in patients with various neuropsychiatric disorders. nih.gov

Researchers have also developed and evaluated other derivatives, such as 6-¹⁸F-α-methyl-L-tryptophan (6-[¹⁸F]F-AMT), for this purpose. mdpi.com Pre-clinical comparisons in mice showed that 6-[¹⁸F]F-AMT had similar brain uptake and kinetic profiles to [¹¹C]AMT, demonstrating its potential as a PET tracer. mdpi.com

Table 1: Neuroscience Research Findings for Tryptophan Analogs

| Application Area | Compound/Method | Key Finding | Reference(s) |

|---|---|---|---|

| Serotonin Pathway Studies | This compound | Serves as a molecular tool to study serotonin modulation in the context of mood disorders. | chemimpex.com |

| Neurological Pathway Investigation | Tryptophan Derivatives | Used to investigate the role of the kynurenine and serotonin pathways in a range of neurological and psychiatric disorders. | chemimpex.comnih.govmdpi.com |

| Brain Imaging | α-methyl-L-tryptophan (α-MTrp) | Used as a PET tracer ([¹¹C]AMT) to measure brain serotonin synthesis rates in vivo by being converted to and trapped as α-methyl-serotonin. | nih.govdoi.orgnih.gov |

| Brain Imaging | 6-¹⁸F-α-methyl-L-tryptophan | Pre-clinical studies show similar brain uptake and kinetic profiles to [¹¹C]AMT, indicating its potential as a PET tracer. | mdpi.com |

Investigation of Neurological Pathways and Disorders

Immunological Research Applications

Tryptophan metabolism is a critical regulatory axis for the immune system. mdpi.comnih.gov The degradation of tryptophan via the kynurenine pathway, initiated by the enzyme indoleamine 2,3-dioxygenase (IDO), is a key mechanism for controlling inflammation and inducing immune tolerance. nih.govfrontiersin.org Tryptophan analogs, including methylated derivatives, are essential research tools for exploring these immunomodulatory functions. moleculardepot.complos.org

The catabolism of tryptophan produces metabolites that act as important signaling molecules, mediating crosstalk between the host and microbiota and regulating immune homeostasis. nih.gov The enzyme IDO, which is induced by inflammatory stimuli like interferon-γ, plays a central role by converting tryptophan into kynurenine. frontiersin.orgnih.gov This process and the resulting tryptophan catabolites can modulate the function of various immune cells, including T-cells, B-cells, and natural killer (NK) cells. nih.govnih.gov

For instance, kynurenine and its downstream metabolites can activate the aryl hydrocarbon receptor (AhR), which leads to the secretion of anti-inflammatory cytokines such as IL-10 and promotes the differentiation of regulatory T-cells (Tregs). frontiersin.orgbmj.com Tryptophan depletion itself also contributes to the suppression of T-cell proliferation. nih.govbmj.com Studies using IDO inhibitors like 1-methyl-tryptophan (1-MT) have been crucial in elucidating these mechanisms. nih.govnih.gov Research has shown that inhibiting IDO can skew cytokine responses, demonstrating the pathway's role in balancing the immune response. nih.gov For example, pharmacological inhibition of IDO in one study shifted cytokine production towards a more Th1 profile, while the addition of kynurenine metabolites shifted it towards a Th2 pattern. nih.gov

The IDO-mediated catabolism of tryptophan is a fundamental mechanism for establishing and maintaining immune tolerance. nih.govplos.org This is evident in the prevention of fetal rejection during pregnancy and in how tumors can evade the immune system. nih.govnih.gov By depleting local tryptophan and producing immunosuppressive catabolites, IDO-expressing cells, such as certain dendritic cells and tumor cells, create a microenvironment that suppresses T-cell activity and promotes T-cell apoptosis or anergy (a state of unresponsiveness). nih.gov

The competitive IDO inhibitor 1-methyl-DL-tryptophan (1-MT) has been used extensively in vivo to disrupt this tolerance. nih.gov Such inhibition has been shown to break the immune privilege of tumors and exacerbate experimental autoimmune diseases, highlighting the crucial role of IDO in immune suppression. nih.govnih.gov The accumulation of tryptophan catabolites can lead to the induction of Tregs, which are critical for maintaining self-tolerance and preventing autoimmune reactions. nih.gov Research has demonstrated that tryptophan deprivation sensitizes the AhR pathway, thereby potentiating the ability of kynurenine to promote Treg differentiation. bmj.com These studies, often employing tryptophan analogs as inhibitors, are vital for understanding how the immune system is suppressed and for exploring ways to modulate this for therapeutic purposes. nih.govplos.org

Table 2: Immunological Research Findings for Tryptophan Analogs

| Application Area | Compound/Mechanism | Key Finding | Reference(s) |

|---|---|---|---|

| Immune Response Modulation | Tryptophan Catabolites (e.g., Kynurenine) | Activate the aryl hydrocarbon receptor (AhR), leading to anti-inflammatory cytokine secretion and modulation of T-cell responses. | frontiersin.orgbmj.com |

| Immune Response Modulation | 1-Methyl-tryptophan (IDO Inhibitor) | Pharmacological inhibition of IDO alters the balance of immune cell cytokine profiles (e.g., Th1 vs. Th2). | nih.gov |

| Immune Tolerance | Indoleamine 2,3-dioxygenase (IDO) | IDO-mediated tryptophan depletion and catabolite production create an immunosuppressive microenvironment, crucial for tolerance. | nih.govfrontiersin.org |

| Immune Suppression Studies | 1-Methyl-DL-tryptophan (1-MT) | Used as a competitive IDO inhibitor to break immune tolerance in research models, demonstrating IDO's role in tumor immune escape and autoimmunity. | nih.govplos.orgnih.gov |

Modulation of Immune System Responses

Oncology Research Applications

The methylated amino acid derivative, this compound, has garnered attention in the field of oncology for its potential as a therapeutic agent and a tool to understand cancer biology. Its structural similarity to the essential amino acid tryptophan allows it to interact with pathways crucial for tumor growth and immune evasion.

Potential in Cancer Treatment

This compound is being explored for its therapeutic potential in oncology. chemimpex.com Research indicates that this compound and its derivatives may play a role in cancer treatment by modulating the tryptophan metabolic pathway, which is often dysregulated in various cancers. spandidos-publications.com Tumors can exploit this pathway to create an immunosuppressive microenvironment, thereby evading the host's immune system. spandidos-publications.comnih.gov By targeting enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO), there is potential to enhance anti-tumor immune responses. spandidos-publications.com

Enhancing Anti-Tumor Immune Responses

A key area of investigation is the ability of tryptophan derivatives to enhance anti-tumor immune responses. The enzyme IDO, which is overexpressed in many tumors, depletes tryptophan and produces metabolites like kynurenine, leading to the suppression of T-cell and natural killer cell function and the activation of regulatory T-cells. oncotarget.comnih.govnih.gov This creates an immune-tolerant environment that facilitates tumor growth. nih.gov

Derivatives of tryptophan, such as 1-methyl-tryptophan, have been studied for their ability to inhibit IDO, thereby restoring anti-tumor immunity. spandidos-publications.comaacrjournals.org For instance, the D-isomer of 1-methyl-tryptophan has shown superiority in supporting T-cell activation and proliferation in vitro compared to the L-isomer or the racemic mixture. aacrjournals.org Combining IDO inhibitors with other therapies, like interferon, has been shown to reduce tumor growth in animal models, suggesting a strategy to overcome the immunosuppressive tumor microenvironment. oncotarget.comnih.gov

Targeting Amino Acid Transporters (e.g., SLC6A14/ATB0,+)

Recent research has identified the amino acid transporter SLC6A14 (also known as ATB0,+) as a potential target in cancer therapy. nih.gov This transporter is upregulated in some cancer cells, including certain breast cancer cell lines, but not in non-malignant cells. nih.govnih.gov SLC6A14 transports a broad range of essential amino acids, and its increased expression is thought to meet the high metabolic demands of tumor cells. nih.gov

Interestingly, while some tryptophan derivatives like 1-methyl-L-tryptophan are transported by SLC6A14, α-methyl-DL-tryptophan acts as a blocker of this transporter. nih.govnih.gov By blocking SLC6A14, α-methyl-DL-tryptophan can induce amino acid deprivation in cancer cells that rely on this transporter, leading to the inhibition of cell proliferation and the induction of apoptosis. nih.gov This selective expression and function make SLC6A14 an attractive target for therapies aimed at starving cancer cells of essential nutrients. nih.govnih.gov

Biochemical Research Tool

Beyond its direct applications in oncology, this compound serves as a valuable tool in biochemical research, aiding in the fundamental understanding of cellular processes. chemimpex.commoleculardepot.commedchemexpress.com

Investigation of Protein Synthesis

As an analog of tryptophan, this compound is utilized in studies investigating the intricate process of protein synthesis. chemimpex.combiosynth.com Its ability to potentially interfere with this process provides researchers with a method to probe the mechanisms and regulation of protein production. biosynth.com The inhibition of protein biosynthesis by this compound may be linked to its ability to inhibit tryptophan synthase, a key enzyme in the tryptophan synthesis pathway. biosynth.com This makes it a useful compound for exploring the role of tryptophan and its metabolic pathways in cellular function. chemimpex.com

Studies in Amino Acid Functions

This compound serves as a valuable molecular tool in biochemical research for investigating the roles of amino acids in various physiological processes. chemimpex.commoleculardepot.com Its structural similarity to tryptophan allows it to be used as a probe and a competitive inhibitor to study tryptophan's metabolic pathways, such as protein synthesis and its role as a precursor to neurotransmitters like serotonin. chemimpex.combiosynth.com

Researchers utilize this compound to explore the intricacies of amino acid metabolism and its impact on health. chemimpex.com For instance, it has been employed in studies to understand the regulation of tryptophan biosynthesis. In the mold Neurospora crassa, this compound was shown to have a repressive effect on the formation of anthranilate-synthesizing activity, a key step in the tryptophan biosynthetic pathway, although it was less effective than L-tryptophan itself. nih.gov It also exhibited a lesser, yet significant, inhibitory effect on the preformed anthranilate-synthesizing enzyme. nih.gov Similarly, it was found to be less effective than L-tryptophan in repressing the formation of indole-synthesizing activity in the same organism. nih.gov These studies highlight its utility in elucidating feedback inhibition and repression mechanisms in amino acid synthesis.

The D-isomer of tryptophan and its analogs, including this compound, have also been a subject of interest for their unique physiological properties and potential applications as immunomodulatory agents. frontiersin.org The study of such analogs contributes to a broader understanding of amino acid function beyond their basic roles in protein structure. frontiersin.org

Analytical Method Development and Validation

The development of robust analytical methods is crucial for studying the pharmacokinetics and metabolic fate of compounds like this compound. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. nih.govscielo.br

HPLC methods are frequently developed and validated for the quantitative determination of tryptophan and its metabolites, including analogs like this compound, in various biological samples such as plasma and tissue. nih.govscielo.br These methods often utilize the intrinsic spectroscopic properties of these compounds, allowing for detection via UV absorbance or fluorescence without the need for additional labeling. nih.gov

For the analysis of tryptophan and its metabolites, a common approach involves separation on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. scielo.brnih.gov Detection is often carried out using UV or fluorescence detectors. nih.govjafs.com.pl For instance, a simple and rapid HPLC method with UV detection at 267 nm has been developed for tryptophan quantitation in plasma. scielo.br In some research, 6-methyltryptophan has been used as an internal standard for the determination of tryptophan and its metabolites in plasma samples, highlighting its suitability for such analytical applications. researchgate.net

The validation of these methods typically includes assessing parameters such as accuracy, precision, recovery, and stability to ensure the data generated is reliable. scielo.brscielo.br For example, one validated method for tryptophan in plasma demonstrated good accuracy and precision, with recovery values between 94.32% and 99.80%. scielo.brscielo.br More advanced techniques, such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS), have also been developed for the targeted quantification of a broader range of metabolites related to tryptophan metabolism in human plasma and urine. nih.govnih.gov These methods offer high sensitivity and specificity, allowing for the analysis of a large number of samples in a short time. nih.gov

Experimental Models and Systems

In vitro cell culture models are instrumental in elucidating the cellular mechanisms of action of compounds like this compound. HeLa cells, a widely used human cell line, have been employed in studies of tryptophan metabolism and its regulation. researchgate.netbiorxiv.org For example, research on the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan catabolism, has utilized HeLa cells to investigate the effects of tryptophan analogs. researchgate.net

Studies using bovine mammary epithelial cells (MAC-T) have explored the impact of supplementing L-tryptophan on milk protein synthesis. nih.gov While this research focused on L-tryptophan, the methodologies, including analysis of protein synthesis and gene expression, could be applied to study the effects of this compound. nih.gov In other studies with mammary epithelial cells, α-methyl-DL-tryptophan, a related compound, was used to investigate the role of the amino acid transporter ATB0,+ in cancer cells. researchgate.net These studies demonstrated that blocking this transporter could suppress tumor cell growth, highlighting the potential of tryptophan analogs in cancer research. researchgate.net

Animal models are crucial for understanding the systemic effects of this compound. Rats and mice are commonly used to study the in vivo effects of tryptophan and its analogs on metabolism, physiology, and behavior. cdnsciencepub.comnih.govfrontiersin.org For example, studies in rats have investigated the weight-depressing action of α-methyl-DL-tryptophan. cdnsciencepub.com Mouse models, such as the db/db mouse, have been used to study the therapeutic effects of α-methyltryptophan in diabetic nephropathy. frontiersin.org Other research in mice has focused on the impact of tryptophan metabolism on liver dysfunction in malnutrition and the role of tryptophan analogs in cancer therapy. nih.govoncotarget.com

The mold Neurospora crassa has been a valuable model organism for studying the fundamental aspects of tryptophan biosynthesis and its regulation. nih.govnih.gov Research in Neurospora crassa demonstrated that this compound can act as a repressor and feedback inhibitor of enzymes in the tryptophan biosynthetic pathway, providing key insights into metabolic regulation. nih.govnih.govasm.org These studies often compare the effects of the analog to that of L-tryptophan to delineate the specific mechanisms of action.

Table 1: Effects of Tryptophan Analogs in Neurospora crassa

| Compound | Effect on Anthranilate-Synthesizing Activity | Effect on Indole-Synthesizing Activity |

|---|---|---|

| L-Tryptophan | Strong repression and inhibition nih.gov | Marked repression and strong inhibition nih.gov |

| This compound | Repressive and inhibitory effect (less than L-tryptophan) nih.gov | Repressive effect (less than L-tryptophan) nih.gov |

| 4-Methyl-DL-tryptophan | No repressive effect, but inhibitory nih.gov | Ineffective in repression nih.gov |

This table summarizes the observed effects of different tryptophan analogs compared to L-tryptophan on key enzymes in the tryptophan biosynthesis pathway in Neurospora crassa.

Enzymatic assays are fundamental for characterizing the interaction of this compound with specific enzymes. These in vitro systems allow for the detailed study of inhibition kinetics and substrate specificity. For example, this compound has been shown to inhibit the enzyme tryptophanase, though it was found to be inactive as a substrate for this enzyme. asm.org

It has also been investigated as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in immune tolerance. nih.gov Studies using purified enzyme systems have been crucial in determining that analogs like 1-methyl-DL-tryptophan act as competitive inhibitors of IDO. nih.gov Another related enzyme, tryptophan synthase, has also been a target of study, with research suggesting that this compound may inhibit protein biosynthesis through its interaction with this enzyme. biosynth.com Furthermore, in the context of ergot alkaloid biosynthesis in Aspergillus fumigatus, a 4-dimethylallyltryptophan N-methyltransferase (FgaMT) was shown to accept 4-methyl-DL-tryptophan as a substrate, albeit with lower activity compared to its natural substrate. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Methyl-D-tryptophan |

| 1-Methyl-DL-tryptophan |

| 1-methyl-L-tryptophan |

| 3-methyladenine |

| 4-methyl-DL-tryptophan |

| 5-methyl-DL-tryptophan |

| This compound |

| Acetonitrile |

| α-methyl-DL-tryptophan |

| Anthranilic acid |

| Arginine |

| Asparagine |

| Cysteine |

| D-tryptophan |

| Estradiol |

| Glutamine |

| Glycine |

| Histidine |

| Indole (B1671886) |

| Indole-3-acetic acid |

| Kynurenic acid |

| Kynurenine |

| Leucine |

| L-tryptophan |

| Methionine |

| Phenylalanine |

| Serine |

| Serotonin |

| Tryptamine |

Animal Models (e.g., Rats, Mice, Neurospora crassa)

Synthetic Biology and Biocatalysis

The precise introduction of a methyl group at the C6 position of the tryptophan indole ring presents a unique challenge for synthetic chemists. In the realm of synthetic biology and biocatalysis, enzymes offer a powerful toolkit to achieve such specific modifications under mild conditions. Researchers are exploring both the direct synthesis of this compound and the use of this compound as a substrate to generate novel molecules, leveraging the inherent capabilities and engineered potential of various enzymes.

Enzymatic Routes to Methylated Tryptophan Derivatives

The enzymatic synthesis of methylated tryptophan derivatives, including 6-methyl-L-tryptophan, primarily revolves around the versatile enzyme tryptophan synthase (TrpS). This enzyme, typically a heterotetrameric complex (α2β2), catalyzes the final step in tryptophan biosynthesis: the condensation of indole and L-serine to form L-tryptophan. The β-subunit (TrpB) is responsible for this key C-C bond formation.

Early studies and subsequent research have demonstrated that tryptophan synthase exhibits a degree of substrate promiscuity, accepting various substituted indoles as substrates. It has been shown that tryptophan synthase from Salmonella enterica can utilize 6-methylindole (B1295342) as a substrate to produce 6-methyl-L-tryptophan. sci-hub.seacs.orgcaltech.edubiorxiv.org This capability provides a direct biocatalytic route to this non-canonical amino acid from readily available precursors.

Further advancements in protein engineering have expanded the catalytic repertoire of tryptophan synthase for producing tryptophan analogs. An engineered β-subunit of tryptophan synthase from the thermophilic archaeon Pyrococcus furiosus (PfTrpB2B9) has been shown to have good reactivity with 6-methyl indole. acs.org Directed evolution has also yielded improved variants; for instance, the TrpBA9 variant demonstrated an approximate 2.5-fold increase in activity with 6-methyl indole compared to the wild-type enzyme, highlighting the potential for enhancing production through targeted enzyme modification. acs.org

| Enzyme | Source Organism | Substrates | Product | Key Findings |

|---|---|---|---|---|

| Tryptophan Synthase | Salmonella enterica | 6-Methylindole, L-Serine | 6-Methyl-L-tryptophan | Demonstrated to accept 6-methylindole for the synthesis of the corresponding tryptophan analog. sci-hub.seacs.orgcaltech.edubiorxiv.org |

| Tryptophan Synthase β-subunit (PfTrpB2B9) | Pyrococcus furiosus (Engineered) | 6-Methylindole, L-Serine | 6-Methyl-L-tryptophan | Engineered variant shows good reactivity with 6-methyl indole. acs.org |

| Tryptophan Synthase (TrpBA9) | Engineered Variant | 6-Methylindole, L-Serine | 6-Methyl-L-tryptophan | Evolved variant exhibits a ~2.5-fold improved activity on 6-methyl indole compared to wild-type. acs.org |

Substrate Promiscuity Studies in Biosynthetic Pathways

Beyond its synthesis, this compound serves as a valuable probe and building block in studies of enzyme substrate promiscuity, particularly within pathways that utilize tryptophan as a precursor. Dimethylallyltryptophan synthases (DMATSs), a class of prenyltransferases, are key enzymes in the biosynthesis of many secondary metabolites and have been a major focus of such studies. These enzymes catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the tryptophan indole ring.

Research has shown that several DMATS enzymes can accept 6-methyl-L-tryptophan as a substrate, often with interesting outcomes. The 6-dimethylallyltryptophan synthase (IptA) from Streptomyces sp. SN-593, which normally prenylates L-tryptophan at the C6 position, can process this compound. nih.govresearchgate.net However, the presence of the methyl group at C6 sterically hinders the typical reaction, causing a shift in the prenylation site to the C7 position of the indole ring. This reaction proceeds with a relative activity of 9.3% compared to the native substrate, L-tryptophan. nih.gov

Similarly, two other 6-DMATS enzymes, from Streptomyces ambofaciens (SAML0654) and Streptomyces violaceusniger (Strvi8510), were found to readily accept this compound. nih.govuni-marburg.de These enzymes also catalyzed a regiospecific C7-prenylation, with notably high relative conversion yields of 72.2% and 82%, respectively, when compared to their activity with D-tryptophan. uni-marburg.de

In contrast, a 5-dimethylallyltryptophan synthase (5-DMATS) from Aspergillus clavatus also demonstrated activity with this compound. For this enzyme, specific kinetic parameters have been determined, showing a Michaelis-Menten constant (Km) of 1.0 mM and a turnover number (kcat) of 0.76 s⁻¹. nih.gov These findings underscore the adaptability of these biosynthetic enzymes and open avenues for creating novel prenylated indole alkaloids.

| Enzyme | Source Organism | Product | Kinetic Data / Activity |

|---|---|---|---|

| 6-Dimethylallyltryptophan Synthase (IptA) | Streptomyces sp. SN-593 | 7-Dimethylallyl-6-methyl-L-tryptophan | 9.3% relative activity compared to L-tryptophan. nih.gov |

| 6-Dimethylallyltryptophan Synthase (SAML0654) | Streptomyces ambofaciens | 7-Dimethylallyl-6-methyl-L-tryptophan | 72.2% relative conversion yield. uni-marburg.de |

| 6-Dimethylallyltryptophan Synthase (Strvi8510) | Streptomyces violaceusniger | 7-Dimethylallyl-6-methyl-L-tryptophan | 82% relative conversion yield. uni-marburg.de |

| 5-Dimethylallyltryptophan Synthase | Aspergillus clavatus | 5-Dimethylallyl-6-methyl-L-tryptophan | Km: 1.0 mM, kcat: 0.76 s⁻¹. nih.gov |

Advanced Topics and Future Directions in 6 Methyl Dl Tryptophan Research

Stereoisomeric Considerations (DL-racemic mixture vs. L- and D-forms)

6-Methyl-DL-tryptophan is a racemic mixture, meaning it contains equal amounts of two stereoisomers: 6-Methyl-L-tryptophan and 6-Methyl-D-tryptophan. rsc.org Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. biopharmaspec.comlibretexts.org The chirality, or "handedness," of these molecules is a critical factor in their biological activity, as enzymes and receptors in the body are often stereospecific, meaning they will interact with only one of the two forms.

Research has shown that the L- and D-forms of tryptophan analogs can have markedly different biological effects. For instance, in studies of the TRAP (trp RNA-binding attenuation protein) in Bacillus subtilis, activation was found to be stereospecific, with L-tryptophan being effective while D-tryptophan was not. nih.gov Similarly, studies on 1-methyl-tryptophan, another tryptophan analog, revealed that the D- and L-isomers have different biological activities. aacrjournals.org The L-isomer was a more potent inhibitor of the purified recombinant enzyme indoleamine 2,3-dioxygenase (IDO), while the D-isomer was more effective at inhibiting IDO activity in dendritic cells. aacrjournals.org

Structure-Activity Relationship Studies with Tryptophan Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. These studies involve synthesizing and testing a series of related compounds (analogs) to identify the key structural features required for a specific biological effect.

For tryptophan analogs, SAR studies have provided valuable insights. For example, research on tryptophan analogs with a carboxyl function at the beta-position identified the 5-methoxy analogue as a potent antihypertensive agent. nih.gov This study also highlighted the methyl ester as a critical structural feature for this activity. nih.gov In another example, SAR studies of argyrin A, an antibacterial peptide containing a tryptophan residue, showed that while the (S)-4-methoxy-tryptophan residue was crucial for its antiproteasomal activity, the molecule could tolerate a (S)-5-methoxy-tryptophan residue while retaining some antibacterial activity. rsc.org

The position of the methyl group on the indole (B1671886) ring of tryptophan is a key determinant of its biological activity. Studies on various methylated tryptophan derivatives are essential to elucidate how this modification influences interactions with biological targets. nih.gov

Mechanistic Elucidation of Biological Effects

Understanding the mechanism of action of this compound is a primary focus of current research. Tryptophan and its metabolites are involved in several key biological pathways, including the serotonin (B10506) and kynurenine (B1673888) pathways. frontiersin.orgdrugbank.com Disruptions in tryptophan metabolism have been linked to a variety of diseases, including cancer and neurodegenerative disorders. mdpi.comspandidos-publications.combohrium.com

One of the key enzymes in tryptophan metabolism is indoleamine 2,3-dioxygenase (IDO), which catalyzes the first and rate-limiting step of the kynurenine pathway. aacrjournals.orgnih.gov IDO is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment. spandidos-publications.com Tryptophan analogs, including methylated forms, are being investigated as inhibitors of IDO. aacrjournals.orgnih.gov For example, α-methyl-tryptophan has been shown to stabilize the enzyme tryptophan 2,3-dioxygenase (TDO), another important enzyme in tryptophan catabolism. nih.gov

The biological effects of tryptophan analogs can be complex. For instance, α-methyl-L-tryptophan was initially developed as a tracer to measure serotonin synthesis but was later found to also trace the kynurenine pathway of tryptophan metabolism. nih.govnih.gov This highlights the need for detailed mechanistic studies to fully understand the biological effects of compounds like this compound.

Potential for Novel Therapeutic Agent Development

The unique biological activities of this compound and other tryptophan analogs have opened up avenues for the development of novel therapeutic agents. chemimpex.com These compounds are being explored for their potential in treating a range of conditions, including cancer, neurodegenerative diseases, and mood disorders. chemimpex.combohrium.comnih.gov

In oncology, the focus is largely on inhibiting the IDO and TDO enzymes to overcome the immunosuppressive effects of tryptophan catabolism in the tumor microenvironment. spandidos-publications.comnih.govaacrjournals.org By blocking these enzymes, tryptophan analogs may enhance the efficacy of immunotherapies. bmj.com

In the context of neurodegenerative diseases, altered tryptophan metabolism has been implicated in conditions such as Alzheimer's and Parkinson's disease. bohrium.cominn.noacs.orgfrontiersin.org The neurotoxic and neuroprotective properties of various tryptophan metabolites are a key area of investigation. frontiersin.org Tryptophan analogs could potentially be used to modulate these pathways and provide therapeutic benefits. For instance, α-methyltryptophan has been proposed as a candidate drug to substitute for serotonin in disorders where it is deficient. nih.gov

The development of tryptophan analogs as therapeutic agents is an active area of research, with ongoing efforts to synthesize and evaluate new compounds with improved efficacy and selectivity. nih.govsemanticscholar.org

Multi-omic Approaches in Tryptophan Metabolism Research

Multi-omic approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly important in tryptophan metabolism research. frontiersin.orgnih.govfrontiersin.orgdovepress.comresearchgate.net These approaches provide a comprehensive view of the complex interplay of genes, proteins, and metabolites involved in tryptophan pathways.

In cancer research, multi-omic analyses have been used to identify gene expression signatures related to tryptophan metabolism that can predict prognosis in gastric cancer. frontiersin.orgnih.gov These studies have identified key genes and molecular subtypes associated with different clinical outcomes. frontiersin.orgnih.gov

Multi-omic studies are also shedding light on the role of the gut microbiome in tryptophan metabolism. frontiersin.orgdovepress.com The gut microbiota can metabolize tryptophan into various bioactive compounds that can influence host physiology and disease. frontiersin.orgwikipedia.org By combining metabolomics and microbiome data, researchers are identifying specific microbial genera and metabolic pathways that are altered in different conditions. frontiersin.org

These comprehensive datasets are crucial for understanding the systemic effects of tryptophan metabolism and for identifying new therapeutic targets and biomarkers. nih.govdovepress.comresearchgate.net

Translation of Research Findings to Clinical Applications (e.g., diagnostic tracers)

A significant goal of research on tryptophan analogs is the translation of findings into clinical applications. One promising area is the development of radiolabeled tryptophan analogs as diagnostic tracers for positron emission tomography (PET) imaging. snmjournals.orgmdpi.comsnmjournals.orgmdpi.com

PET tracers based on tryptophan analogs, such as α-[11C]methyl-L-tryptophan ([11C]AMT), are used to study tryptophan metabolism in vivo. nih.govsnmjournals.org These tracers can help to visualize and quantify tryptophan uptake and metabolism in various tissues, including tumors and the brain. nih.govsnmjournals.org This information can be valuable for diagnosing diseases, monitoring disease progression, and assessing treatment response. snmjournals.orgmdpi.com

The development of 18F-labeled tryptophan analogs is particularly attractive for clinical applications due to the longer half-life of the 18F isotope compared to 11C. snmjournals.orgmdpi.comsnmjournals.org Researchers are actively synthesizing and evaluating new 18F-labeled tryptophan derivatives as potential PET tracers for tumor imaging and for studying neuroinflammation. snmjournals.orgmdpi.comacs.org The ability to non-invasively monitor tryptophan metabolism with high sensitivity and specificity holds great promise for improving patient care.

Q & A

Q. What are the recommended methods for synthesizing 6-methyl-DL-tryptophan in laboratory settings?

Synthesis typically involves modifying the tryptophan backbone at the 6-position via alkylation or enzymatic pathways. For example, Friedel-Crafts alkylation or microbial enzymatic systems (e.g., tryptophan synthase variants) can introduce the methyl group. Precursor-directed biosynthesis, where modified substrates are fed to microbial cultures, has also been used for similar methylated tryptophan derivatives . Key steps include protecting the amino and carboxyl groups during synthesis to avoid side reactions, followed by deprotection and purification via column chromatography or recrystallization.

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) confirm purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies the methyl substitution at the 6-position. Mass spectrometry (MS) ensures molecular weight consistency. Differential scanning calorimetry (DSC) can assess crystallinity and stability .

Q. What storage conditions are optimal for maintaining this compound stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Desiccants should be used to avoid moisture absorption, which can lead to hydrolysis or dimerization .

Q. How is this compound utilized in metabolic pathway studies?

It serves as a substrate analog to investigate amino acid metabolism, particularly in transamination and decarboxylation pathways. Radiolabeled ⁴C- or ³H-6-methyl-DL-tryptophan can track metabolic flux in cell cultures, while enzyme assays (e.g., with pyridoxal phosphate-dependent enzymes) evaluate kinetic parameters .

Advanced Research Questions

Q. What experimental approaches elucidate the enzyme specificity of this compound in VioA-mediated violacein biosynthesis?

Kinetic assays comparing / values between this compound and native substrates (e.g., L-tryptophan) reveal enzyme efficiency. For VioA, this compound exhibits a / of , exceeding L-tryptophan () due to enhanced hydrophobic interactions at the active site . Site-directed mutagenesis of VioA further maps residue-specific binding effects.

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Conduct dose-response and time-course experiments to identify context-dependent effects (e.g., cell type, concentration). Validate findings using orthogonal assays (e.g., enzymatic activity vs. cellular viability). Cross-reference with structurally similar analogs (e.g., 6-fluoro-DL-tryptophan) to isolate methyl-specific effects .

Q. What methodologies assess the toxicological profile of this compound in vitro and in vivo?

- In vitro : MTT assays measure cytotoxicity in mammalian cell lines (e.g., HEK293), while Ames tests evaluate mutagenicity.

- In vivo : Acute toxicity studies in rodent models (OECD 423 guidelines) monitor organ-specific effects (e.g., liver enzymes, renal function).

- Mechanistic : RNA-seq or proteomics identify pathways affected by chronic exposure .

Q. How does the methyl substitution at the 6-position alter physicochemical properties compared to other tryptophan derivatives?

The methyl group increases hydrophobicity (logP > 1.5 vs. L-tryptophan’s ~0.1), affecting membrane permeability and protein binding. X-ray crystallography of enzyme-substrate complexes shows steric effects at the indole ring, reducing rotational freedom compared to smaller substituents (e.g., fluoro) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.